Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)-
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Overview
Description
Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- is a complex organic compound characterized by its unique adamantane and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often require an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of conformationally restricted peptidomimetics.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its rigidity and stability, which can influence the compound’s binding affinity to various biological targets. The tetrazole group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
- N-(2-Methyl-adamantan-2-yl)-acetamide
- N-(1-Adamantan-1-yl-1-methyl-ethyl)-acetamide
Uniqueness
Acetamide, N-[1-(adamantan-1-yl)propyl]-2-(5-phenyltetrazol-2-yl)- stands out due to its combination of adamantane and tetrazole moieties, which confer unique structural and functional properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application in various fields.
Properties
Molecular Formula |
C22H29N5O |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C22H29N5O/c1-2-19(22-11-15-8-16(12-22)10-17(9-15)13-22)23-20(28)14-27-25-21(24-26-27)18-6-4-3-5-7-18/h3-7,15-17,19H,2,8-14H2,1H3,(H,23,28) |
InChI Key |
NEBXOFVWUUEICD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4N=C(N=N4)C5=CC=CC=C5 |
Origin of Product |
United States |
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